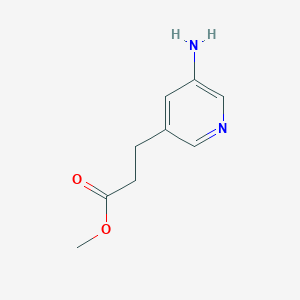

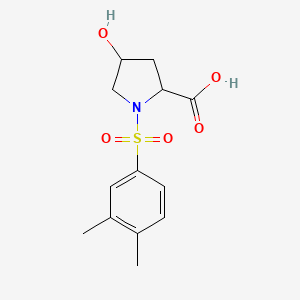

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione, also known as 5,6-DAP, is an organic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is an aromatic compound that is composed of two benzene rings and a pyrimidine ring. 5,6-DAP is commonly used as a reagent in the synthesis of other compounds, as a catalyst in certain chemical reactions, and as a fluorescent dye for biochemical assays. In addition, it can be used as a molecular probe for studying the structure and function of proteins, as well as for imaging cellular processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione is involved in the synthesis of complex chemical structures. It has been used in regioselective alkylation processes and in the formation of crystal structures. For instance, its derivative was obtained by alkylation of 6-aminouracil, followed by nitrosation and reduction, and then condensed with 4-sulfobenzoic acid, leading to the formation of specific crystal structures (Kirfel, Schwabenländer, & Müller, 1997). Such processes demonstrate the compound's utility in creating diverse molecular architectures.

Application in Multicomponent Reactions

The compound plays a role in multicomponent reactions. For example, a study demonstrated its use in the synthesis of pyrimidine derivatives in aqueous media, emphasizing its role in facilitating reactions involving aromatic aldehydes and Medrum's acid (Shi, Shi, & Rong, 2010). This highlights its potential in creating new compounds in a more environmentally friendly manner, given the use of aqueous media.

Role in Antitumor and Pharmacological Research

Several studies have explored the antitumor and pharmacological applications of compounds structurally similar to this compound. For instance, novel arylsulfonylureas derived from pyrimidine diones have been synthesized and shown to exhibit antitumor activity against various cancer cell lines (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010). This suggests that derivatives of this compound could be investigated for similar biological activities.

Exploration in Synthesis of Heterocycles

The compound and its derivatives are also used in synthesizing various heterocycles, which are important in pharmaceutical chemistry. These synthesized heterocycles have shown a range of activities, including antibacterial, fungicidal, and potential antiallergic properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014). This indicates the compound's role in the development of new drugs and therapeutic agents.

Eigenschaften

IUPAC Name |

5,6-diamino-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADWRZPSQGRYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)

![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)